Technical Guide: Characterization of Potassium 1-cyano-5-methylhex-1-en-2-olate
This guide details the technical characterization of Potassium 1-cyano-5-methylhex-1-en-2-olate , a specialized enolate salt intermediate relevant to the synthesis of
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical characterization of Potassium 1-cyano-5-methylhex-1-en-2-olate , a specialized enolate salt intermediate relevant to the synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-amino acids, specifically the Pregabalin (Lyrica) scaffold.[1]
[1][2]
Executive Summary
Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS: N/A, PubChem CID: 71758147 equivalent) is the potassium salt of the enol form of 5-methyl-3-oxohexanenitrile .[1] As a
-ketonitrile enolate, it serves as a nucleophilic building block in the construction of the isobutyl-substituted carbon skeleton found in Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).
Characterizing this compound presents unique challenges due to its ambident nucleophilicity (C- vs. O-alkylation potential), hygroscopicity , and tautomeric equilibrium upon protonation.[2][1] This guide provides a self-validating analytical framework to ensure structural integrity and purity during process development.
Structural Analysis & Tautomerism
Understanding the dynamic structure of this salt is a prerequisite for accurate characterization. Unlike simple salts, this compound exists in a resonance-stabilized enolate form in the solid state but can equilibrate upon dissolution or protonation.[1]
Challenge: The potassium salt will dissociate in the mobile phase. Standard reverse-phase conditions (acidic) will convert the salt to the neutral ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-ketonitrile form. Therefore, the method characterizes the parent neutral species.
Method Parameters:
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
m
Provides sufficient retention for the hydrophobic isobutyl tail.[1]
Mobile Phase A
0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.[1]5)
Acidic pH ensures the compound exists as the neutral ketonitrile for consistent retention.
Nitriles have low UV absorbance; 210 nm captures the carbonyl/enol transitions.
Sample Diluent
50:50 Water:ACN
Matches initial gradient conditions.
Self-Validating Check:
Inject a sample of the neutral 5-methyl-3-oxohexanenitrile reference standard.[2] The retention time (RT) of the potassium salt sample must match the neutral standard exactly.
Potassium Identification: Use Ion Chromatography (IC) or Atomic Absorption (AA) to quantify ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
To provide context for impurity identification, the typical synthesis route involves the Claisen condensation of an isovaleric acid derivative with an acetonitrile anion source.
Key Impurities:
Isovaleric Acid: From hydrolysis of the starting ester.[1]
Self-Condensation Products: Dimers of acetonitrile (3-aminocrotononitrile derivatives).[2][1]
Residual Base: Potassium tert-butoxide or Potassium ethoxide signals in NMR.[2][1]
Stability & Handling
Hygroscopicity: Potassium enolates are notoriously hygroscopic.[1] Absorption of water leads to hydrolysis (formation of the ketone + KOH) and subsequent degradation (decarboxylation-like pathways or polymerization).[2]
Storage: Store under Argon/Nitrogen at -20°C.
References
PubChem. (2025).[1] Potassium 1-cyano-5-methylhex-1-en-2-olate (Compound Summary). National Library of Medicine.[1] [Link][1]
Pfizer Inc. (2008).[2][1] Process for the synthesis of Pregabalin. U.S. Patent 7,462,738.[1] (Describes isovaleric intermediates and cyano-precursors).
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] (Reference for enolate stability and pKa of alpha-cyano ketones). [Link]
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for IR/NMR interpretation of enolates).
Technical Guide: Stability and Storage of Potassium 1-cyano-5-methylhex-1-en-2-olate
This guide details the stability, storage, and handling protocols for Potassium 1-cyano-5-methylhex-1-en-2-olate , a specialized intermediate critically involved in the synthesis of gabapentinoids (e.g., Pregabalin). Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability, storage, and handling protocols for Potassium 1-cyano-5-methylhex-1-en-2-olate , a specialized intermediate critically involved in the synthesis of gabapentinoids (e.g., Pregabalin).
Executive Summary
Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS: 1432684-10-0) is the potassium enolate salt of 1-cyano-5-methylhexan-2-one.[1][2][3] As a nucleophilic
-ketonitrile anion, it serves as a pivotal C8 building block in the asymmetric synthesis of Pregabalin.
This compound exhibits high hygroscopicity and moderate air sensitivity . Its stability is governed by the equilibrium between the enolate salt and its protonated parent form (the
-ketonitrile). Upon exposure to moisture, the salt hydrolyzes to regenerate the parent ketone and potassium hydroxide, leading to autocatalytic degradation and pH drift.
Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in moisture-proof packaging. Strict exclusion of water is the primary critical quality attribute (CQA) for maintaining assay purity.
Chemical Identity & Molecular Architecture
The molecule is an alkali metal salt of a
-ketonitrile, existing in a resonance-stabilized enolate form.
Property
Specification
Chemical Name
Potassium 1-cyano-5-methylhex-1-en-2-olate
CAS Number
1432684-10-0
Molecular Formula
Molecular Weight
177.29 g/mol
Structure
Enolate anion of 1-cyano-5-methylhexan-2-one
Appearance
White to off-white hygroscopic powder
Solubility
Soluble in water (hydrolyzes), methanol, DMSO
Structural Dynamics
The stability of this compound relies on the resonance delocalization of the negative charge between the oxygen at C2 and the carbon at C1 (alpha to the nitrile).
Resonance Hybrid:
(Where R is the isobutyl group)
The potassium cation (
) coordinates with the enolate oxygen and the nitrile nitrogen, forming a chelated structure in the solid state that enhances stability compared to the free anion. Disruption of this lattice by water molecules triggers degradation.
Stability Profile
Hydrolytic Instability (Primary Failure Mode)
The most significant threat to stability is protonation by atmospheric moisture .
Mechanism: The enolate anion (
of conjugate acid ) acts as a base, deprotonating water.
Reaction:
Consequence: The formation of KOH creates a highly basic, hygroscopic environment on the particle surface, accelerating further moisture absorption (deliquescence). The regenerated parent molecule (1-cyano-5-methylhexan-2-one) is a liquid at room temperature, causing the solid powder to become a sticky gum or oil.
Oxidative Degradation
While less sensitive than simple ketone enolates,
-ketonitrile enolates can undergo oxidative dimerization in the presence of oxygen.
Mechanism: Single-electron transfer (SET) to oxygen generates a radical species, which couples to form a C-C dimer at the
-position.
Visual Indicator: Yellowing or browning of the white powder.
Thermal Stability
Solid State: Stable up to ~100°C in the absence of moisture.
Solution: In solution, thermal stress (>40°C) promotes the hydrolysis of the nitrile group (
) to an amide () or carboxylate () under the basic conditions generated by the salt itself.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. Hydrolysis is autocatalytic due to KOH hygroscopicity.
Storage & Handling Protocols
To maintain assay >98% and prevent physical form changes (caking/oiling), strictly adhere to the following protocols.
Storage Conditions
Parameter
Requirement
Rationale
Temperature
2°C to 8°C (Refrigerated)
Slows kinetic rate of hydrolysis and oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents contact with atmospheric moisture and oxygen.
Humidity
< 10% RH (Desiccated)
Critical to prevent protonation of the enolate.
Light
Protect from light
Minimizes photo-initiated radical formation.
Packaging System
Use a Triple-Barrier System for long-term storage:
Primary: Low-density polyethylene (LDPE) bag, nitrogen-purged and heat-sealed.
Secondary: Aluminum foil laminate bag (moisture barrier), heat-sealed with a desiccant pack (Silica gel or Molecular Sieve 4A) outside the primary bag.
Tertiary: Rigid HDPE drum or amber glass jar with a Teflon-lined screw cap.
Handling Workflow
Do not handle in open air.
Ideal: Weigh and dispense inside a glovebox under
atmosphere.
Acceptable: Use Schlenk techniques. Rapidly transfer solid into pre-weighed vessels and immediately purge with inert gas.
Tools: Use stainless steel or PTFE-coated spatulas. Avoid aluminum tools (corrosion risk with alkaline salts).
Analytical Quality Control
Routine monitoring is required to verify the integrity of the salt.
HPLC Method (Reverse Phase)
Since the salt hydrolyzes in aqueous mobile phases, the analysis quantifies the parent
-ketonitrile .
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase A: 0.1% Phosphoric acid in Water (Acidic pH converts all enolate to parent form).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 210 nm (Nitrile absorption) or 254 nm .
Sample Prep: Dissolve salt in 50:50 Water:Acetonitrile. Note: This converts the salt to the neutral form for analysis.
Titration (Alkalinity Assay)
To determine the precise potassium content and confirm the salt stoichiometry:
Method: Potentiometric titration with 0.1 N HCl.
Endpoint: Two inflection points may be observed (excess KOH impurity vs. Enolate neutralization).
Calculation: Correlate acid consumption to the theoretical molecular weight (177.29 g/mol ).
References
PubChem. (2025).[4][5] Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS 1432684-10-0).[1][2][3] National Library of Medicine. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Organic Chemistry Portal. (2023). Synthesis of Nitriles and
Burkhardt, E. R. (2015). Potassium and Potassium Alloys. Ullmann's Encyclopedia of Industrial Chemistry. (Reference for handling organopotassium compounds).
nucleophilic reactions of Potassium 1-cyano-5-methylhex-1-en-2-olate
Application Note: Nucleophilic Transformations of Potassium 1-cyano-5-methylhex-1-en-2-olate Executive Summary Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS: N/A for specific salt; parent nitrile analogs related to Pre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Transformations of Potassium 1-cyano-5-methylhex-1-en-2-olate
Executive Summary
Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS: N/A for specific salt; parent nitrile analogs related to Pregabalin synthesis) represents a specialized class of
-hydroxynitrile salts (or -cyano enolates).[1] Structurally, it is the potassium salt of 5-methyl-3-oxohexanenitrile existing in its enol form.[1]
This molecule functions as a potent ambident nucleophile , possessing high electron density at both the oxygen (O-site) and the
-carbon (C-site).[1] It serves as a critical intermediate in the synthesis of -amino acids (such as Pregabalin/Lyrica analogs) and substituted heterocycles (aminopyrazoles, isoxazoles).[1]
This guide details the mechanistic behavior of this enolate and provides validated protocols for its two primary nucleophilic applications: C-selective alkylation for carbon skeleton extension and cyclocondensation for heterocyclic library generation.[1]
Ambident (C- vs. O-nucleophile); C-alkylation is thermodynamically favored in non-polar solvents.[1]
Stability
Hygroscopic solid; sensitive to protonation by atmospheric moisture (reverts to -keto nitrile).[1]
Solubility
Soluble in water, MeOH, DMF, DMSO; sparingly soluble in THF (unless complexed with 18-crown-6).[1]
Mechanistic Insight: Ambident Reactivity
The utility of Potassium 1-cyano-5-methylhex-1-en-2-olate lies in its resonance structures.[1] The negative charge is delocalized between the enolate oxygen and the
-carbon (the carbon bearing the nitrile group).[1]
Hard Nucleophile (Oxygen): Favored by hard electrophiles (e.g., silyl chlorides, acyl chlorides) and polar aprotic solvents that solvate the cation (
This protocol describes the reaction of the enolate with Ethyl Bromoacetate .[1] This is a key step in synthesizing 3-substituted glutaric acid derivatives, which are precursors to
using an ice bath. Add Ethyl bromoacetate (11 mmol, 1.22 mL) dropwise over 10 minutes.
Causality: Low temperature prevents O-alkylation and potential polymerization of the electrophile.[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting enolate (polar) will disappear, and a less polar product will form.[1]
Workup: Pour the reaction mixture into ice-cold saturated
(50 mL) and extract with Ethyl Acetate ( mL).
Purification: Wash the combined organics with Brine (
), dry over , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Outcome: Formation of Ethyl 4-cyano-2-isobutyl-3-oxobutanoate (or tautomer).[1] This intermediate possesses the carbon skeleton required for 3-isobutylglutaric acid synthesis.[1]
-Keto nitriles are "1,3-dielectrophiles" in disguise.[1] The enolate can react with dinucleophiles like hydrazine to form 5-aminopyrazoles, which are privileged scaffolds in kinase inhibitor drug discovery.[1]
Cyclization: Add Hydrazine Hydrate (6 mmol) followed by glacial Acetic Acid (0.5 mmol).
Reflux: Heat the mixture to reflux (
) for 3 hours.
Mechanism:[1][2][3][4] Hydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.[1]
Isolation: Cool to RT. Concentrate the solvent to 20% volume.[1]
Crystallization: Add cold water (10 mL). The product, 3-isobutyl-1H-pyrazol-5-amine , typically precipitates as a white/off-white solid.[1] Filter and wash with cold ether.[1]
Critical Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low C-Alkylation Yield
O-Alkylation competition
Switch solvent from DMF to Toluene/THF mixture. Non-polar solvents favor tight ion pairs, promoting C-alkylation.[1]
Ensure all reagents are anhydrous.[1] Dry the K-salt under vacuum/ before use.[1]
References
PubChem. (2025).[1][5] Potassium 1-cyano-5-methylhex-1-en-2-olate Compound Summary. National Library of Medicine.[1] [Link][1]
Hoekstra, M. S., et al. (1997).[1] Chemical Development of CI-1008 (Pregabalin). Organic Process Research & Development. (Contextual grounding for isobutyl-GABA precursors). [Link]
Burk, M. J., et al. (2003).[1] An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of Organic Chemistry. (Describes cyano-acrylate routes). [Link]
Application Note & Protocol: Regioselective Alkylation of Potassium 1-cyano-5-methylhex-1-en-2-olate
Abstract: This document provides a comprehensive technical guide for the alkylation of potassium 1-cyano-5-methylhex-1-en-2-olate, the potassium enolate derived from 2-cyano-5-methylhexan-2-one. As an ambident nucleophil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for the alkylation of potassium 1-cyano-5-methylhex-1-en-2-olate, the potassium enolate derived from 2-cyano-5-methylhexan-2-one. As an ambident nucleophile, this enolate presents a classic challenge in synthetic chemistry: controlling the regioselectivity between C-alkylation and O-alkylation. This guide delves into the mechanistic principles governing this selectivity and provides a detailed, field-proven protocol for achieving high yields of the desired C-alkylated β-cyano ketone product. The methodologies and insights presented herein are targeted toward researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Scientific Principles & Strategic Considerations
The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The substrate , potassium 1-cyano-5-methylhex-1-en-2-olate, is a resonance-stabilized enolate derived from a β-cyanoketone. The presence of the cyano group significantly acidifies the α-proton, facilitating enolate formation. However, the resulting enolate is an ambident nucleophile , meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom.[2][3] This duality necessitates precise control over reaction conditions to direct the alkylating agent to the desired site.
The C- vs. O-Alkylation Dichotomy
The reaction of an electrophile (R-X) with the enolate can proceed via two distinct pathways:
C-Alkylation: The α-carbon attacks the electrophile, forming a new C-C bond. This pathway is often thermodynamically favored because it results in the formation of a stable ketone.[4]
O-Alkylation: The oxygen atom attacks the electrophile, forming a new O-C bond and yielding a cyanovinyl ether.
The competition between these two pathways is governed by a confluence of factors, including the nature of the cation, the solvent, the electrophile, and the temperature.[5]
Causality Behind Experimental Choices
To achieve selective C-alkylation, the protocol is designed based on the following principles:
Counter-ion (K+): The potassium counter-ion is less coordinating with the oxygen atom compared to smaller ions like lithium.[6] This leaves the oxygen less sterically hindered and more "free," but under the right conditions, it allows the softer carbon nucleophile to dominate. The use of potassium bases like potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide (KOtBu) is common for generating these enolates.[7][8]
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are employed.[1] These solvents effectively solvate the potassium cation without forming strong hydrogen bonds with the enolate oxygen, which would otherwise deactivate it. This maintains the nucleophilicity of the α-carbon.
Electrophile: According to Hard and Soft Acid-Base (HSAB) theory, the α-carbon is a "soft" nucleophilic center, while the oxygen is "hard."[9] Therefore, soft electrophiles, such as primary alkyl iodides and bromides, preferentially react at the carbon center.[10] Harder electrophiles, like tosylates or silyl halides, are more prone to O-alkylation.[2]
Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to ensure it is under kinetic control.[5][11] Under these conditions, the reaction proceeds via the lowest energy transition state, which typically leads to the C-alkylated product.[12] Warmer temperatures can allow the reaction to equilibrate, potentially leading to a mixture of products.
Experimental Protocol
This protocol details the generation of the potassium enolate from the parent β-cyanoketone followed by its regioselective C-alkylation.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Formula
M.W. ( g/mol )
Notes
2-Cyano-5-methylhexan-2-one
N/A
C₈H₁₃NO
139.20
Starting material. Handle with care.
Potassium tert-butoxide (KOtBu)
865-47-4
C₄H₉KO
112.21
Strong base. Highly hygroscopic. Handle under inert atmosphere.
Tetrahydrofuran (THF), anhydrous
109-99-9
C₄H₈O
72.11
Solvent. Must be dry and free of peroxides.
Benzyl Bromide
100-39-0
C₇H₇Br
171.03
Example electrophile. Lachrymatory and toxic. Handle in a fume hood.
Saturated aq. Ammonium Chloride (NH₄Cl)
12125-02-9
NH₄Cl
53.49
Used for quenching the reaction.
Diethyl Ether
60-29-7
C₄H₁₀O
74.12
Extraction solvent. Highly flammable.
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
Drying agent.
Silica Gel (230-400 mesh)
7631-86-9
SiO₂
60.08
For column chromatography.
Argon or Nitrogen Gas
7440-37-1/7727-37-9
Ar / N₂
39.95/28.01
For maintaining an inert atmosphere.
Experimental Workflow
Step-by-Step Methodology
CAUTION: This procedure involves strong bases, flammable solvents, and toxic reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
System Preparation:
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
Maintain a positive pressure of inert gas throughout the experiment.
Enolate Generation:
To the flask, add 2-cyano-5-methylhexan-2-one (1.0 eq., e.g., 1.39 g, 10 mmol).
Add anhydrous THF (e.g., 50 mL) via syringe and stir until the ketone has fully dissolved.
Cool the solution to -78 °C using a dry ice/acetone bath.
In a separate dry flask, prepare a solution of potassium tert-butoxide (1.1 eq., e.g., 1.23 g, 11 mmol) in anhydrous THF (20 mL).
Slowly add the KOtBu solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting pale-yellow solution at -78 °C for an additional 30 minutes to ensure complete enolate formation.
Alkylation:
Add the alkylating agent, benzyl bromide (1.05 eq., e.g., 1.25 mL, 10.5 mmol), dropwise to the enolate solution via syringe.
Maintain the temperature at -78 °C during the addition.
Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in NH₄Cl and extracting with ether.
Quenching and Workup:
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl (30 mL) dropwise to the cold reaction mixture. Caution: This can be exothermic.
Remove the cooling bath and allow the mixture to warm to room temperature with stirring.
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine all organic layers.
Drying and Concentration:
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and wash the solid with a small amount of diethyl ether.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification:
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Combine the fractions containing the pure C-alkylated product and concentrate under reduced pressure to yield the final product, 2-benzyl-2-cyano-5-methylhexan-2-one.
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Further Insights
Problem
Potential Cause
Suggested Solution
Low or No Yield
1. Incomplete enolate formation due to wet reagents/solvents or insufficient base.
1. Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. Use a fresh, high-purity bottle of KOtBu.[1]
2. Inactive alkylating agent.
2. Use a fresh bottle of the alkylating agent.
Significant O-Alkylation
1. Reaction temperature was too high, allowing for thermodynamic equilibration.
1. Strictly maintain the reaction temperature at -78 °C during base and electrophile addition.[5]
2. Use of a "hard" electrophile.
2. Switch to a softer electrophile (e.g., use an alkyl iodide instead of a tosylate).[9]
3. Presence of coordinating solvents or additives.
3. Avoid solvents like HMPA or DMF which can favor O-alkylation by dissociating the ion pair.[6]
Polyalkylation Products
Incomplete initial enolate formation, leaving starting ketone to be deprotonated by the product enolate.
Ensure at least 1.05-1.1 equivalents of strong base are used to drive the initial deprotonation to completion.[13] Add the alkylating agent slowly to the fully formed enolate.
Elimination (E2) Products
Use of a sterically hindered (secondary or tertiary) alkyl halide.
This reaction follows an Sₙ2 pathway and is most efficient with primary, benzylic, or allylic halides. Avoid secondary halides where possible, and never use tertiary halides as they will primarily undergo elimination.[13][14]
References
Fiveable. (2025, August 15). Alkylation of enolates | Organic Chemistry II Class Notes...
eGyanKosh.
quimicaorganica.org.
Source Undefined.
JoVE. (2023, April 30).
Source Undefined.
Reddit. (2011, September 18).
PharmaXChange.info. (2011, February 25).
PMC.
ACS Publications. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase?
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
ResearchGate. N- and O-alkylation reactions of ambident nucleophiles 1–3.
Dalal Institute. Ambident Nucleophiles and Regioselectivity.
RSC Publishing. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study.
RSC Publishing. (2019, May 6). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone.
ACS Publications. (2022, August 5). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
ResearchGate.
Source Undefined. (1975, May 1).
Chemistry LibreTexts. (2023, January 14). 22.
Organic Chemistry Tutor.
NIH. (2020, September 10).
Fiveable. (2025, August 15). Enolate Ion Alkylation and Malonic/Acetoacetic Ester Synthesis.
Química Organica.org.
PMC. Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides.
Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
ResearchGate. (2025, August 6).
ResearchGate. (2025, August 6). (PDF) Annelations of cyclic Beta-cyanoketones in the synthesis of functionalized polycyclic compounds and steroids.
PubMed. (2020, April 1). Correction: Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal-ene reaction: a mechanistic study.
Chemistry LibreTexts. (2024, January 15). 5.
Semantic Scholar. (2003, May 31). Molecular Sciences C- versus O-Arylation of an Enol-Lactone Using Potassium tert- butoxide.
Source Undefined. CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
PubChem. 5-Methylhex-2-en-1-ol | C7H14O.
ChemicalBook. (2023, June 26). (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER | 96914-67-9.
NOAA. 5-METHYLHEXAN-2-ONE - CAMEO Chemicals.
Pharmaffiliates. CAS No : 96914-67-9 | Product Name : Methyl (E)
Technical Application Note: Controlled Aldol Condensation using Potassium 1-cyano-5-methylhex-1-en-2-olate
[1] Executive Summary Potassium 1-cyano-5-methylhex-1-en-2-olate is the pre-formed potassium enolate salt of 5-methyl-3-oxohexanenitrile (Isovalerylacetonitrile).[1] As a stabilized "masked" carbanion, this reagent offer...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Potassium 1-cyano-5-methylhex-1-en-2-olate is the pre-formed potassium enolate salt of 5-methyl-3-oxohexanenitrile (Isovalerylacetonitrile).[1] As a stabilized "masked" carbanion, this reagent offers a distinct advantage over in-situ generated enolates: it allows for stoichiometric precision, reduced side-reactions (such as self-condensation), and cleaner reaction profiles in Aldol and Knoevenagel condensations.[1]
This guide details the protocol for utilizing this reagent to synthesize
-cyano--unsaturated ketones, which are critical pharmacophores in the synthesis of -amino acids (e.g., Pregabalin analogs), heterocyclic scaffolds (aminopyrazoles), and Michael acceptors for covalent inhibitors.[1]
Mechanistic Insight & Chemical Logic
The Reagent Structure
The reagent exists in resonance between the enolate and the
-cyano carbanion.[1] The potassium cation () provides a "soft" counter-ion effect, often improving solubility in non-polar solvents (like toluene) compared to lithium or sodium salts, while maintaining high nucleophilicity.[1]
Resonance Forms:
(Where R = Isobutyl)
Reaction Pathway (Aldol/Knoevenagel)
The reaction with an aldehyde (
) follows an addition-elimination pathway.[1] Unlike simple ketone aldol reactions, the presence of the nitrile group acidifies the -position (), facilitating the elimination of water ( mechanism) to form the conjugated alkene product thermodynamically.[1]
Pathway Diagram:
Figure 1: Mechanistic flow from enolate attack to conjugated product.[1]
Experimental Protocol
Materials & Equipment
Reagent: Potassium 1-cyano-5-methylhex-1-en-2-olate (Store in desiccator; hygroscopic).[1]
Electrophile: Benzaldehyde (Model substrate) or Isovaleraldehyde.[1]
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.[1][2]
Best for kinetic control and temperature-sensitive substrates.[1]
Step-by-Step Procedure:
Preparation of Reactor:
Flame-dry a 250 mL 3-neck flask and cool under a stream of Argon.
Charge the flask with Potassium 1-cyano-5-methylhex-1-en-2-olate (10.0 mmol, 1.0 equiv).[1]
Solvation:
Add Anhydrous THF (50 mL) via cannula.
Stir at Room Temperature (RT) for 15 minutes. The salt may form a suspension; this is normal.
Addition of Electrophile:
Cool the mixture to 0°C (ice bath) to minimize polymerization.
Add Benzaldehyde (10.5 mmol, 1.05 equiv) dropwise over 10 minutes.
Note: A slight excess of aldehyde ensures complete consumption of the expensive enolate.
Reaction & Dehydration:
Allow the mixture to warm to RT.
Critical Step: If the intermediate alcohol does not spontaneously dehydrate (monitored by TLC), add Piperidine (0.5 mmol) and Glacial Acetic Acid (0.5 mmol) and heat to reflux (66°C) for 2-4 hours.
Observation: The solution typically turns yellow/orange upon formation of the conjugated system.[1]
Cause: Insufficient activation energy for elimination.[1]
Fix: Add catalytic p-Toluenesulfonic acid (pTSA) and attach a Dean-Stark trap (if using Toluene) to remove water azeotropically.[1]
Issue: Polymerization.
Cause: Reaction temperature too high during initial addition.[1]
Fix: Strictly maintain 0°C during the addition of the aldehyde.
Case Study: Synthesis of Pregabalin Precursor Scaffold
This reagent is structurally relevant to the synthesis of 3-isobutyl-GABA (Pregabalin) analogs.[1] By condensing the enolate with formaldehyde (or a synthetic equivalent like paraformaldehyde), one can access the
Figure 2: Process flow for converting the K-enolate to a drug precursor.
Safety & Handling
Corrosivity: The potassium enolate is a strong base.[1] It causes severe skin burns and eye damage.[1] Wear chemical-resistant gloves (Nitrile) and a face shield.[1]
Cyanide Moiety: While the nitrile group is covalently bound, do not expose the reaction mixture to strong acids at high temperatures without proper venting, as trace hydrolysis could theoretically release HCN, though this is rare for
Exotherm: The quenching step (with acid or water) is exothermic.[1] Add quench solutions slowly.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71758147, Potassium 1-cyano-5-methylhex-1-en-2-olate.[1] Retrieved February 22, 2026 from [Link][1]
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.[1] Journal of Organic Chemistry. (Contextual grounding for 5-methyl-3-oxohexanenitrile derivatives).
Google Patents (2012). WO2012025861A1 - Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives.[1] Retrieved from
Master Organic Chemistry (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link][1][2][3][4]
Chemistry LibreTexts (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]
Revolutionizing Pharmaceutical Ingredient Synthesis: A Guide to Modern Methodologies
Introduction: The Evolving Landscape of Active Pharmaceutical Ingredient (API) Synthesis The synthesis of Active Pharmaceutical Ingredients (APIs) is the cornerstone of pharmaceutical manufacturing. However, traditional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Landscape of Active Pharmaceutical Ingredient (API) Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is the cornerstone of pharmaceutical manufacturing. However, traditional batch-wise production methods are increasingly challenged by the demand for higher efficiency, improved safety, greater sustainability, and more consistent product quality.[1][2] This guide provides an in-depth exploration of cutting-edge applications in API synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the transformative power of continuous manufacturing, the precision of biocatalysis, the efficiency of flow chemistry, and the predictive prowess of artificial intelligence. Our focus is not merely on procedural steps but on the underlying scientific principles that drive these innovative approaches, offering a roadmap to more robust, efficient, and sustainable pharmaceutical development.
I. Continuous Manufacturing: A Paradigm Shift in API Production
Continuous manufacturing (CM) represents a fundamental shift from the discrete steps of traditional batch processing to an integrated, uninterrupted flow.[1] This approach offers enhanced efficiency, quality, and sustainability by integrating all stages of API synthesis into a seamless process.[1] The U.S. Food and Drug Administration (FDA) encourages the adoption of CM to improve product quality and address underlying causes of drug shortages and recalls.[3]
Core Principles and Advantages
The transition from batch to continuous production is driven by several key advantages:
Enhanced Efficiency and Reduced Downtime: CM eliminates the time-consuming hold times between batch steps, significantly reducing overall production time.[1][4]
Improved Product Quality and Consistency: Real-time monitoring and control, often facilitated by Process Analytical Technology (PAT), allow for immediate adjustments to maintain consistent quality.[1][5] The FDA's PAT framework is designed to encourage innovative pharmaceutical manufacturing and quality assurance.[6]
Increased Safety: The use of smaller reactor volumes and contained systems minimizes the risk associated with handling hazardous materials and reduces the potential for runaway reactions.[7][8]
Sustainability and Reduced Footprint: Continuous processes often lead to more efficient use of reagents and solvents, minimizing waste and energy consumption.[7][9]
Application Note: Implementing a Continuous Synthesis Workflow
A well-designed continuous manufacturing process relies on a deep understanding of process dynamics, material characteristics, and equipment integration.[10] The FDA's guidance on CM provides a framework for the development, implementation, and lifecycle management of these processes.[10][11][12]
Protocol: Continuous Synthesis of a Hypothetical API (API-X)
This protocol outlines the key stages for the continuous synthesis of a generic API, illustrating the integration of different unit operations.
Step 1: Raw Material Feeding and Dosing
Rationale: Consistent and accurate feeding of starting materials is critical for maintaining the desired stoichiometry and reaction kinetics.
Procedure:
Utilize high-precision loss-in-weight feeders for solid starting materials (SM-1, SM-2).
Employ mass flow controllers for liquid reagents and solvents.
Integrate real-time monitoring of feed rates to ensure accuracy.
Step 2: Continuous Reaction
Rationale: A continuous reactor provides superior heat and mass transfer compared to a batch reactor, leading to better control and higher yields.
Procedure:
Pump the solution of SM-1 and the solution of SM-2 into a heated continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR).
Maintain a constant residence time by controlling the flow rate and reactor volume.
Monitor the reaction progress in real-time using in-line spectroscopy (e.g., Near-Infrared or Raman).[13]
Step 3: In-line Work-up and Extraction
Rationale: Integrating work-up and extraction steps avoids the need for intermediate isolation, streamlining the process.
Procedure:
Direct the reactor output into a continuous liquid-liquid separator.
Introduce an appropriate extraction solvent to separate the desired product from byproducts and unreacted starting materials.
Continuously remove the aqueous and organic phases.
Step 4: Continuous Crystallization
Rationale: Continuous crystallization offers better control over crystal size distribution and purity.
Procedure:
Feed the organic phase containing the API into a continuous crystallizer (e.g., an oscillating baffled crystallizer).
Induce crystallization by cooling or adding an anti-solvent at a controlled rate.
Monitor crystal formation and size using in-line particle size analyzers.
Step 5: Filtration and Drying
Rationale: Continuous filtration and drying complete the isolation of the final API.
Procedure:
Transfer the crystal slurry to a continuous filter-dryer.
Wash the crystals with a suitable solvent.
Dry the API to the required specification under a continuous flow of nitrogen.
Diagram: Continuous API Synthesis Workflow
Caption: A simplified workflow for continuous API synthesis.
II. Biocatalysis: Harnessing Nature's Catalysts for Precision Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and efficiency under mild reaction conditions.[14] The pharmaceutical industry has been an early adopter of this technology for the synthesis of complex chiral molecules.[15][16] Recent advances in protein engineering have enabled the development of bespoke biocatalysts tailored for specific industrial processes.[15]
Core Principles and Advantages
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, leading to purer products and fewer side reactions.[14][17]
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and pressure, reducing energy consumption and improving safety.[17]
Sustainability: As a green chemistry tool, biocatalysis minimizes the use of hazardous reagents and solvents.[18]
Versatility: A wide range of enzymes, including hydrolases, oxidoreductases, and transferases, can be employed for various chemical transformations.[17]
Application Note: Asymmetric Synthesis using Engineered Transaminases
Chiral amines are crucial building blocks for many pharmaceuticals.[19][20] Transaminases are powerful biocatalysts for the asymmetric synthesis of these compounds from prochiral ketones.[21]
Protocol: Biocatalytic Synthesis of a Chiral Amine Intermediate
This protocol describes the asymmetric amination of a prochiral ketone using an engineered transaminase.
Step 1: Enzyme and Substrate Preparation
Rationale: Proper preparation of the enzyme and substrates is essential for optimal activity and reaction kinetics.
Procedure:
Dissolve the engineered transaminase in a suitable buffer (e.g., phosphate buffer, pH 7.5).
Prepare a stock solution of the prochiral ketone substrate.
Prepare a stock solution of the amine donor (e.g., isopropylamine).
Step 2: Biocatalytic Reaction
Rationale: The reaction is typically run at a controlled temperature and pH to ensure enzyme stability and activity.
Procedure:
Add the transaminase solution to a temperature-controlled reactor.
Add the prochiral ketone and the amine donor to the reactor.
Include a cofactor recycling system, such as lactate dehydrogenase and glucose, if using an NADH-dependent enzyme.
Gently agitate the reaction mixture and maintain the temperature at 30-40°C.
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.
Step 3: Product Isolation and Purification
Rationale: The desired chiral amine needs to be separated from the enzyme, unreacted substrates, and byproducts.
Procedure:
Once the reaction is complete, quench the reaction by adjusting the pH or adding an organic solvent.
Separate the enzyme, often by filtration or centrifugation if it is immobilized or precipitated.
Extract the chiral amine into an organic solvent.
Purify the product by crystallization or chromatography.
Table: Comparison of Chemical vs. Biocatalytic Synthesis of a Chiral Amine
Parameter
Conventional Chemical Synthesis
Biocatalytic Synthesis
Catalyst
Transition metal catalyst
Engineered transaminase
Stereoselectivity
Variable, often requires chiral ligands
Typically >99% enantiomeric excess
Reaction Conditions
Often high temperature and pressure
Mild (e.g., 30-40°C, atmospheric pressure)
Solvent
Organic solvents
Aqueous buffer
Byproducts
Metal residues, unwanted isomers
Minimal, often just the byproduct from the amine donor
Sustainability
Higher environmental impact
Greener, more sustainable process
III. Flow Chemistry: Accelerating Synthesis with Continuous Flow
Flow chemistry involves performing chemical reactions in a continuously flowing stream, offering precise control over reaction parameters and enhanced safety.[7][22] This technology is particularly well-suited for reactions that are difficult or hazardous to conduct in batch mode.[23]
Core Principles and Advantages
Enhanced Heat and Mass Transfer: The small dimensions of flow reactors allow for rapid heat and mass transfer, leading to faster and more efficient reactions.[2][22]
Precise Control over Reaction Parameters: Temperature, pressure, and residence time can be precisely controlled, resulting in higher yields and purities.[7][22]
Improved Safety: The small reaction volumes minimize the risk of accidents, especially for highly exothermic or explosive reactions.[8][22]
Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[7]
Application Note: High-Temperature and High-Pressure Reactions in Flow
Flow chemistry enables the exploration of reaction conditions that are inaccessible in standard batch reactors, such as high temperatures and pressures, in a safe and controlled manner.[8]
Protocol: Synthesis of an Intermediate via a High-Temperature Flow Reaction
This protocol outlines the synthesis of an intermediate requiring high temperature and pressure.
Step 1: System Setup
Rationale: A robust flow chemistry system is required to handle high temperatures and pressures safely.
Procedure:
Use a high-pressure pump to deliver the reactant solution.
Employ a heated flow reactor made of a material compatible with the reaction conditions (e.g., stainless steel or Hastelloy).
Install a back-pressure regulator to maintain the desired pressure.
Include a cooling module to rapidly cool the reaction mixture post-reaction.
Step 2: Reaction Execution
Rationale: Precise control of flow rate and temperature is crucial for achieving the desired conversion and selectivity.
Procedure:
Pump the solution of the starting material through the heated reactor at a defined flow rate to achieve the target residence time.
Set the reactor temperature and system pressure to the optimized values.
Collect the product stream after it has been cooled.
Analyze the output by in-line or at-line methods (e.g., UPLC) to monitor for steady-state conditions.
Step 3: Scale-up
Rationale: The productivity of the flow synthesis can be increased without re-optimization.
Procedure:
To increase the output, simply run the optimized flow process for a longer period.
For larger-scale production, multiple flow reactors can be operated in parallel.
Diagram: Flow Chemistry System for High-Temperature/Pressure Reactions
Caption: A basic setup for a high-temperature/pressure flow chemistry reaction.
IV. Artificial Intelligence and Machine Learning: Data-Driven Synthesis Optimization
Core Principles and Applications
Predictive Modeling: ML algorithms can predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic pathways.[27][28][29]
Machine learning models can be trained on experimental data to predict the optimal conditions for a given chemical reaction, reducing the number of experiments required.[28]
Protocol: Optimizing a Catalytic Cross-Coupling Reaction using Machine Learning
This protocol describes a workflow for optimizing a cross-coupling reaction using a Bayesian optimization algorithm.
Step 1: Data Collection and Model Training
Rationale: A well-trained ML model requires a dataset of relevant chemical reactions.
Procedure:
Gather data from literature, patents, or internal experiments on similar cross-coupling reactions.
Use this data to train a machine learning model (e.g., a Gaussian process regression model) to predict the reaction yield based on parameters such as catalyst, ligand, base, solvent, and temperature.
Step 2: Bayesian Optimization
Rationale: Bayesian optimization is an efficient method for finding the maximum of a function (in this case, reaction yield) with a limited number of evaluations.
Procedure:
The algorithm suggests an initial set of experiments to perform.
Run these experiments and feed the results (yields) back into the model.
The model updates its predictions and suggests the next set of experiments that are most likely to improve the yield.
Repeat this process iteratively until the optimal conditions are identified.
Step 3: Experimental Validation
Rationale: The predicted optimal conditions must be validated experimentally.
Procedure:
Run the reaction under the optimal conditions predicted by the machine learning model.
Caption: An iterative loop for optimizing reaction conditions using machine learning.
Conclusion: The Future of API Synthesis
The methodologies outlined in this guide represent the forefront of active pharmaceutical ingredient synthesis. By embracing continuous manufacturing, biocatalysis, flow chemistry, and artificial intelligence, the pharmaceutical industry can overcome the limitations of traditional approaches and move towards a future of more efficient, sustainable, and reliable drug production.[1][9] The integration of these technologies, guided by a deep understanding of the underlying scientific principles, will be crucial in meeting the ever-growing global demand for high-quality medicines.
References
Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance - Food and Drug Administration. (n.d.).
Recent Advances in Biocatalysis for Drug Synthesis - PMC. (2022). Molecules, 27(9), 2802.
Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.).
Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024, January 18).
The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au - ACS Publications. (2023, February 27).
Flow Chemistry in the Pharmaceutical Industry - Syrris. (n.d.).
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. (n.d.).
Biocatalysis: Case Studies - ACS GCI Pharmaceutical Roundtable. (n.d.).
(PDF) Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions - ResearchGate. (n.d.).
FDA Guidance on Continuous Manufacturing of Drug Substances and Drug Products. (2023, April 24).
Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences. (n.d.).
View of AI and Machine Learning in Pharmaceutical Manufacturing: Revolutionizing Process Optimization | Journal of Drug Delivery and Therapeutics. (2025, October 15).
Revolutionizing Drug Production: The Rise of Continuous Manufacturing for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, January 8).
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry, 11, 1154-1174.
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry, 11, 1154-1174.
Continuous Manufacturing in Pharma: FDA Perspective - Food and Drug Law Institute (FDLI). (2019, September 5).
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom.org. (2024, May 27).
Artificial intelligence and machine learning in pharmaceutical science. (n.d.).
Continuous Manufacturing and its Regulatory Challenge | Contract Pharma. (2019, September 16).
Machine learning-guided strategies for reaction conditions design and optimization. (2024, October 4).
Process Analytical Technology: Enhancing Pharma Development. (2024, September 6).
Q13 Continuous Manufacturing of Drug Substances and Drug Products - FDA. (n.d.).
Biocatalysis Advances in Pharmaceutical Development. (2026, January 28).
How AI is Accelerating Pharmaceutical Development. (2025, October 1).
How Artificial Intelligence and Machine Learning are Transforming the Life Sciences | Contract Pharma. (2022, November 7).
Batch Versus Flow in Pharma: The upsides of continuous chemistry | H.E.L Group. (2024, July 11).
PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance | FDA - Food and Drug Administration. (2018, August 24).
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. (2022, December 4).
Why modular flow chemistry leads to better pharmaceuticals - COPA-DATA Blog. (2025, January 8).
The advantages of flow chemistry for the pharmaceutical industry. - ResearchGate. (n.d.).
Q13 Continuous Manufacturing of Drug Substances and Drug Products - FDA. (2023, March 1).
Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline. (n.d.).
AI-Driven Optimization of Drug Synthesis Pathways[v1] | Preprints.org. (2025, February 12).
Role in API Manufacturing - Flow Chemistry - Asynt. (2023, January 12).
Draft Guidance for Industry: Process Analytical Technology - A Framework for Innovative Pharmaceutical Manufacturing and Quality Assurance; Availability - Federal Register. (2003, September 5).
Journal of Chemical and Pharmaceutical Research, 2024, 16(6):1-2 Commentary Article Recent Advances in the Synthesis of Chiral P - JOCPR. (2024, June 26).
AI and machine learning: Revolutionising drug discovery and transforming patient care - Roche. (2025, January 30).
Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement - ResearchGate. (n.d.).
Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac - Almac. (2016, February 9).
Machine Learning in Chemical Reaction Prediction: Optimizing Synthesis Strategies for Drug Discovery - ResearchGate. (2025, September 19).
FDA Guidance for Industry: PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing and Quality Assurance - ECA Academy. (n.d.).
US FDA's PAT Guidance – 10 years and now | PDF - Slideshare. (n.d.).
Biocatalysis: landmark discoveries and applications in chemical synthesis - RSC Publishing. (2024, February 26).
(PDF) AI-Driven Optimization of Drug Synthesis Pathways - ResearchGate. (2025, February 8).
Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC. (n.d.).
Application Notes and Protocols for the Scale-Up Synthesis of Functionalized Hexenes Using Potassium Enolates
Abstract Functionalized hexenes are pivotal building blocks in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Their synthesis via...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Functionalized hexenes are pivotal building blocks in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Their synthesis via the alkylation of enolates is a cornerstone of modern organic chemistry, enabling the strategic formation of carbon-carbon bonds.[2][3] This document provides a comprehensive guide for the scale-up synthesis of functionalized hexenes, with a specific focus on the use of potassium enolates. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and address the critical safety and analytical considerations necessary for successful and safe large-scale production.
Introduction: The Strategic Importance of Functionalized Hexenes and Potassium Enolates
The hexene scaffold, a six-carbon chain containing a double bond, offers a versatile platform for further chemical modification.[1] The introduction of functional groups onto this backbone dramatically expands its utility, making it a valuable intermediate in numerous industrial applications.[1] The alkylation of carbonyl compounds through their corresponding enolates is a powerful and widely employed strategy for constructing C-C bonds.[2][4][5]
Enolates are resonance-stabilized anions formed by the deprotonation of a carbon atom alpha to a carbonyl group.[5] The choice of counter-ion (e.g., lithium, sodium, or potassium) significantly influences the enolate's reactivity and aggregation state.[1][2] Potassium enolates, in particular, are often favored in large-scale synthesis for several key reasons:
Increased Reactivity: The larger ionic radius of the potassium cation (K+) leads to a more dissociated and, therefore, more nucleophilic "naked" enolate compared to its lithium counterpart.[6] This can translate to faster reaction rates and the ability to use less reactive alkylating agents.
Thermodynamic Control: Potassium bases, such as potassium tert-butoxide (KOtBu) or potassium hydride (KH), often favor the formation of the more thermodynamically stable enolate, which can be advantageous for achieving regioselectivity in unsymmetrical ketones.[7]
Cost-Effectiveness: Potassium bases are often more economical for large-scale applications compared to specialized lithium amide bases like LDA.[8]
This guide will focus on the practical application of these principles to the scale-up synthesis of a model functionalized hexene.
Mechanistic Overview: The Alkylation of Potassium Enolates
The synthesis of functionalized hexenes via potassium enolates proceeds through a two-step mechanism:
Enolate Formation: A strong potassium base abstracts an α-proton from a carbonyl precursor, forming the potassium enolate. The position of the resulting double bond in the enolate can be influenced by kinetic versus thermodynamic control.
Nucleophilic Attack (SN2 Alkylation): The nucleophilic α-carbon of the enolate attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction, forming the new C-C bond and yielding the functionalized hexene product.[2][9]
The choice of base, solvent, and temperature are critical parameters that dictate the regioselectivity and overall success of the reaction. For instance, a sterically hindered base like potassium tert-butoxide will preferentially abstract the less sterically hindered proton, leading to the kinetic enolate.[10] Conversely, conditions that allow for equilibration, such as higher temperatures, will favor the formation of the more stable thermodynamic enolate.[7][9]
Visualizing the Workflow
Caption: Overall workflow for the scale-up synthesis of functionalized hexenes.
Detailed Protocol: Scale-Up Synthesis of 2-Allylcyclohexanone
This protocol details the synthesis of 2-allylcyclohexanone, a representative functionalized hexene, on a multi-gram scale.
4.1. Materials and Equipment
Reagent/Equipment
Grade/Specification
Supplier (Example)
Cyclohexanone
≥99.8%
Sigma-Aldrich
Potassium tert-butoxide
≥98.0%
Acros Organics
Allyl bromide
99%, contains propylene oxide as stabilizer
Alfa Aesar
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%, inhibitor-free
Fisher Scientific
Diethyl ether
Anhydrous, ≥99.0%
VWR Chemicals
Saturated NH4Cl (aq)
Reagent grade
LabChem Inc.
Brine (Saturated NaCl)
Reagent grade
LabChem Inc.
Anhydrous MgSO4
Reagent grade
EMD Millipore
10 L Jacketed Glass Reactor
Equipped with overhead stirrer, thermocouple, N2 inlet, and addition funnel
Buchi
Rotary Evaporator
Buchi Rotavapor® R-300 or equivalent
Buchi
Vacuum Distillation Setup
Appropriate for scale
---
4.2. Safety Precautions
Potassium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle in a glove box or under a nitrogen atmosphere.[11] Avoid contact with skin and eyes.
Allyl bromide is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.
Anhydrous ethers (THF, diethyl ether) can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
The reaction is exothermic, especially during enolate formation and quenching. Ensure adequate cooling capacity and monitor the internal temperature closely.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
4.3. Step-by-Step Procedure
Reactor Setup:
Assemble the 10 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
Equip the reactor with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing addition funnel.
Begin circulating a coolant (e.g., a glycol/water mixture) through the reactor jacket, and set the initial temperature to -10 °C.
Enolate Formation:
In a separate, dry flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.23 kg, 11.0 mol) in anhydrous THF (4.0 L). This may be an exothermic process.
Transfer the potassium tert-butoxide solution to the addition funnel.
Charge the reactor with a solution of cyclohexanone (981 g, 10.0 mol) in anhydrous THF (2.0 L).
Begin stirring the cyclohexanone solution and cool the reactor contents to -5 °C.
Slowly add the potassium tert-butoxide solution dropwise to the stirred cyclohexanone solution over a period of 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour to ensure complete enolate formation.
Alkylation:
Charge the addition funnel with allyl bromide (1.33 kg, 11.0 mol).
Slowly add the allyl bromide to the enolate solution over 1.5-2 hours, maintaining the internal temperature below 5 °C. A slight exotherm may be observed.
Once the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12-16 hours, or until in-process monitoring indicates the reaction is complete.
In-Process Monitoring:
Periodically take small aliquots from the reaction mixture, quench with saturated aqueous NH4Cl, and extract with diethyl ether.
Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of cyclohexanone and the appearance of the product, 2-allylcyclohexanone.
Reaction Quenching:
Once the reaction is complete, cool the reactor to 0-5 °C.
Slowly and carefully add saturated aqueous ammonium chloride (NH4Cl) solution (4.0 L) to the reaction mixture via the addition funnel. This will quench any unreacted base and enolate. CAUTION: This is an exothermic process. Control the addition rate to maintain the internal temperature below 20 °C.[12][13][14]
Work-up and Extraction:
Transfer the quenched reaction mixture to a large separatory funnel (or perform the extraction in the reactor if equipped for phase separation).
Separate the aqueous layer.
Extract the aqueous layer with diethyl ether (2 x 2.0 L).
Combine all organic layers and wash sequentially with water (2.0 L) and brine (2.0 L) to remove any remaining inorganic salts.[15][16]
Drying and Concentration:
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4).
Filter off the drying agent.
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
Purification:
Purify the crude 2-allylcyclohexanone by vacuum distillation to obtain the final product.
4.4. Critical Parameters and Expected Outcome
Parameter
Value/Range
Rationale
Stoichiometry (Base)
1.1 equivalents
Ensures complete deprotonation of the ketone.
Stoichiometry (Alkyl Halide)
1.1 equivalents
Drives the reaction to completion and accounts for any potential loss of the volatile alkylating agent.
Enolate Formation Temp.
-5 °C to 0 °C
Controls the exotherm and minimizes side reactions.
Alkylation Temp.
< 5 °C initially, then warm to room temp.
Controls the initial exotherm of the SN2 reaction.
Quenching Temp.
0-5 °C
Safely manages the exotherm from neutralizing the strong base.
Expected Yield
75-85%
---
Product Purity
>98% (after distillation)
---
Analytical Characterization
The purity and identity of the final product, 2-allylcyclohexanone, should be confirmed using a combination of the following analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential impurities. The mass spectrum will confirm the molecular weight of the product.[3][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the 2-allylcyclohexanone. The 1H NMR spectrum should show characteristic signals for the allyl group and the cyclohexanone ring.
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete enolate formation (due to moisture) or incomplete alkylation.
Ensure all reagents and solvents are rigorously dried. Extend the reaction time for the alkylation step.
O-alkylation Product
Formation of the enol ether.
While less common with potassium enolates and soft electrophiles like allyl bromide, ensure a non-polar solvent is used and avoid overly high temperatures during alkylation.[2]
Dialkylation
Presence of excess base and/or alkylating agent.
Carefully control the stoichiometry of the reagents. Add the alkylating agent slowly to the enolate solution.
Polymerization of Allyl Bromide
Radical initiation.
Ensure the allyl bromide used contains a stabilizer. Store it properly and use it without delay.
Conclusion
The scale-up synthesis of functionalized hexenes using potassium enolates is a robust and efficient method for the construction of valuable chemical intermediates. By carefully controlling reaction parameters such as temperature, stoichiometry, and reagent addition rates, high yields of pure product can be achieved on a large scale. Adherence to strict safety protocols, particularly when handling strong bases and reactive alkylating agents, is paramount to ensuring a safe and successful synthesis. The protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement this important transformation in their work.
References
Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. (2025, August 15).
P. Venturello and M. Barbero. Potassium hydride acts as a base and as hydride donor. It is used for deprotonation, cycli.
Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions - Digital CSIC. (2021, January 29).
Potassium Hydride - ResearchGate.
1 - Organic Syntheses Procedure.
CHEM 330 Topics Discussed on Oct 2.
What Makes Hexene an Important Alkene in Organic Chemistry? - Vinati Organics. (2025, October 3). Retrieved from [Link]
22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]
Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones - ACS Publications. (2025, November 17). Retrieved from [Link]
The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing). (2023, May 11). Retrieved from [Link]
Enolate synthesis - quimicaorganica.org. Retrieved from [Link]
Alkylation and Transalkylation Catalyst Monitoring - Arundo Analytics. Retrieved from [Link]
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]
PTC C-Alkylation of Malonate. Retrieved from [Link]
Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4). Retrieved from [Link]
5.5: Alkylation of Enolate Ions - Chemistry LibreTexts. (2024, January 15). Retrieved from [Link]
Quenching and Disposal of Water Reactive Alkali Metals - Environmental Health and Safety. Retrieved from [Link]
Potassium tert-butoxide mediated Heck-type cyclization/isomerization-benzofurans from organocatalytic radical cross-coupling reactions. | Semantic Scholar. Retrieved from [Link]
Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Newsletter #9 - Department of Chemistry & Biochemistry, UCLA. Retrieved from [Link]
A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox ... - PMC. Retrieved from [Link]
Quenching of Water Reactive Materials - The Sarpong Group. (2016, November 22). Retrieved from [Link]
Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature - Indian Academy of Sciences. Retrieved from [Link]
Potassium Hydride in Paraffin: A Useful Base for Organic Synthesis. Retrieved from [Link]
Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19). Retrieved from [Link]
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved from [Link]
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]
Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from [Link]
Pyrophoric and Water Reactive Chemicals - University of Victoria. (2023, December 4). Retrieved from [Link]
Best practices for safe handling of products containing concentrated potassium - PubMed. Retrieved from [Link]
Technical Support Center: Troubleshooting Side Reactions of Potassium Enolates in Alkylation
Welcome to the technical support center for enolate alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation using potas...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for enolate alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation using potassium enolates. As experienced chemists know, while powerful, enolate alkylation is often plagued by side reactions that can diminish yield and purity. This resource provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My alkylation with a potassium enolate is giving me a mixture of C- and O-alkylated products. How can I favor C-alkylation?
This is a classic and frequent challenge in enolate chemistry, stemming from the ambident nucleophilic nature of the enolate ion.[1] The negative charge is delocalized across both the α-carbon and the oxygen atom, making both sites potential nucleophiles.
Understanding the Root Cause:
The ratio of C- to O-alkylation is a delicate balance governed by several factors, often explained by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.[2]
O-Alkylation is Favored by:
Hard Electrophiles: Reagents like alkyl sulfates, tosylates, and especially silyl halides (e.g., TMSCl) are hard electrophiles and preferentially react at the hard oxygen center.[1][2][3][4][5] The formation of a strong O-Si bond, for instance, provides a powerful thermodynamic driving force for O-silylation.[3][5]
Polar Aprotic Solvents: Solvents like DMSO, DMF, and HMPA are excellent at solvating the potassium cation, leaving a "naked," highly reactive enolate.[1][6] This increased reactivity favors attack at the more electronegative oxygen atom.[4]
Potassium Counterion: Compared to smaller cations like lithium, the larger potassium ion has a weaker association with the enolate oxygen.[7][8] This "looser" ion pair increases the negative charge density on the oxygen, promoting O-alkylation.[4]
C-Alkylation is Favored by:
Soft Electrophiles: Alkyl iodides and bromides are considered "soft" electrophiles and react preferentially at the soft carbon center.[2][4]
Less Polar/Coordinating Solvents: Ethereal solvents like THF or diethyl ether promote the formation of enolate aggregates.[1][9] In these aggregates, the oxygen atom is often involved in coordination with the potassium cation, sterically hindering O-alkylation and making the carbon atom the more accessible nucleophilic site.
Lower Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help favor the kinetically controlled C-alkylation product.[1]
Troubleshooting Flowchart: C- vs. O-Alkylation
Caption: Troubleshooting workflow for poor C-alkylation selectivity.
Q2: I'm observing significant amounts of di- and poly-alkylated products. How can I achieve mono-alkylation?
Polyalkylation is a common problem, especially when the mono-alkylated product is more acidic or its enolate is more reactive than the starting material.[1][10]
Understanding the Root Cause:
After the first alkylation, the product still possesses an α-proton. If this proton is sufficiently acidic, it can be deprotonated by any unreacted base or by another molecule of the initial enolate, leading to a second alkylation.
Factors Favoring Polyalkylation:
Incomplete Initial Deprotonation: Using a sub-stoichiometric amount of base or a base that is not strong enough to fully deprotonate the starting material leaves both the starting ketone and the enolate present.[11][12][13] This allows for proton exchange, which can lead to the formation of the enolate of the mono-alkylated product.
Slow Addition of Electrophile: If the alkylating agent is added slowly to a solution of the enolate, any mono-alkylated product that forms can be deprotonated and react again before all the initial enolate is consumed.
Increased Acidity of Mono-alkylated Product: In some cases, the introduction of an alkyl group can increase the acidity of the remaining α-proton, making the second deprotonation faster than the first.
Enolate Aggregation State: There is evidence to suggest that less-substituted enolates (the starting material) are often more aggregated and thus less reactive than the more-substituted enolates (the mono-alkylated product).[10][14] This difference in reactivity can lead to the mono-alkylated enolate reacting faster with the electrophile.[14]
Reagent Choice: Use a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS).[1][15] Ensure you use at least a full equivalent (1.0 to 1.1 eq.) to drive the deprotonation to completion.[12]
Solvent: Use a dry, aprotic solvent like THF.
Procedure:
a. Dissolve the ketone/ester in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
b. Add the KHMDS solution dropwise to the ketone solution.
c. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
d. Add the alkylating agent (electrophile) rapidly (as a single portion or quickly dropwise) to the pre-formed enolate solution. This ensures the electrophile reacts with the initial enolate before significant proton exchange can occur.
e. Quench the reaction after a suitable time by adding a proton source (e.g., saturated aqueous NH₄Cl).
Q3: My reaction is low-yielding, and I suspect elimination (E2) is a major side reaction. How can I minimize this?
Elimination becomes a significant competing pathway, especially with sterically hindered substrates or secondary/tertiary alkyl halides.[1][13][16] The enolate, being a strong base, can abstract a β-proton from the alkyl halide, leading to an alkene instead of the desired SN2 product.
Understanding the Root Cause:
Nature of the Alkyl Halide: The propensity for elimination follows the order: tertiary > secondary >> primary.[1][13][16] Tertiary halides almost exclusively give E2 products.[16]
Steric Hindrance: A sterically bulky enolate or a hindered alkyl halide will favor elimination, as the backside attack required for SN2 is impeded.
Reaction Temperature: Higher temperatures favor elimination over substitution.[1]
Base Strength: The strong basicity of the enolate itself drives the E2 pathway.
Mitigation Strategies:
Strategy
Rationale
Recommended Action
Choose the Right Electrophile
Minimize the substrate's propensity for E2.
Use primary or methyl halides whenever possible.[13][16] Allylic and benzylic halides are also excellent choices as they are highly reactive towards SN2.[16]
Control Temperature
Substitution reactions generally have a lower activation energy than elimination reactions.
Maintain low reaction temperatures (e.g., -78 °C to 0 °C) throughout the addition and reaction time.[1]
Use a More Reactive Leaving Group
A better leaving group (I⁻ > Br⁻ > Cl⁻) accelerates the SN2 reaction, allowing it to outcompete the E2 pathway.[1]
If using an alkyl chloride, consider converting it to the corresponding iodide in situ (Finkelstein reaction) or using the alkyl iodide directly.
Q4: I am working with an unsymmetrical ketone. How do I control which α-carbon gets alkylated?
This is a question of regioselectivity, which is determined by whether you form the kinetic or thermodynamic enolate.[11][17]
Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) proton. This enolate forms faster but is generally less stable.[11][17][18]
Thermodynamic Enolate: Formed by removing a proton to create the more substituted (and thus more stable) double bond in the enolate.[11][17][18] This process requires equilibrium conditions.
Controlling Enolate Formation:
Condition
Kinetic Control
Thermodynamic Control
Base
Strong, bulky, non-nucleophilic base (e.g., KHMDS, LDA).[17]
Weaker base (e.g., KOtBu, NaH) or sub-stoichiometric strong base.
Temperature
Low temperature (-78 °C) to prevent equilibration.[1][11][18]
Higher temperature (0 °C to room temp) to allow equilibration.[11][18]
Protic or coordinating solvents can facilitate proton exchange.[18]
Addition Order
Add ketone to a slight excess of base.
Add base to the ketone.
Visualizing Enolate Control
Caption: Conditions for selective kinetic vs. thermodynamic enolate formation.
References
Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. (n.d.).
Comment on the regioselectivity in formation of enolate ion. [Diagram sh.. - Filo. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPB_fCywcXyorPLrYjGNMGVaq7_3GVqRGcvhrOjJbtikRhQcNlJYMrp-JbxZCo9r31a1rWiiobBrg1I_0xOIT3gJ_tdiklDcBKZ1nPnqKFOaVlJ6y-uenwblmULg0ZSE_4PtMRKqQAldmebTKJqhgw38CTc82VSNuwStRn0OKIVYHhnPq44M9RcjF6oCj4bLYWhrj6L8FgNglaCRr0awp0NB8KiyXE4mPXGcSlH64VPDzBtusXA5LME-AyS3D0Jrk0nQ==
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12). Retrieved from [Link]
Regioselectivity and Stereoselectivity in the Alkylation of Enolates - quimicaorganica.org. (n.d.). Retrieved from [Link]
Alkylation of enolates. (n.d.).
Video: Regioselective Formation of Enolates - JoVE. (2023, April 30). Retrieved from [Link]
ENOLATES - eGyanKosh. (n.d.). Retrieved from [Link]
Alkylation of Enolates - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4). Retrieved from [Link]
Generating and Alkylating Enolates | PDF | Solvent | Ion - Scribd. (n.d.). Retrieved from [Link]
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19). Retrieved from [Link]
18: Reactions of Enolate Ions and Enols. (n.d.). Retrieved from [Link]
Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011, February 25). Retrieved from [Link]
Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004, October 14). Retrieved from [Link]
III Enolate Chemistry. (n.d.).
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011, September 18). Retrieved from [Link]
Differential reaction energy profiles for O versus C alkylation of... - ResearchGate. (n.d.). Retrieved from [Link]
Lecture 4 Enolates in Synthesis. (n.d.).
Enolate synthesis. (n.d.).
alkylation of enolates. (n.d.). Retrieved from [Link]
An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). Retrieved from [Link]
22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. (n.d.). Retrieved from [Link]
Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E–Z Selectivity and Affiliated Mechanisms | Journal of the American Chemical Society - ACS Publications. (2021, October 13). Retrieved from [Link]
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved from [Link]
(PDF) Lithium, Sodium and Potassium Enolates Aggregates and Monomers: Syntheses and Structures - ResearchGate. (2024, February 12). Retrieved from [Link]
Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00211C. (2024, February 12). Retrieved from [Link]
Enolate - Wikipedia. (n.d.). Retrieved from [Link]
Why is alkylation of an enolate accompanied by so much polyalkylation? - PubMed. (2001, August 9). Retrieved from [Link]
Alkylation of Enolates - YouTube. (2023, February 15). Retrieved from [Link]
Before modifying your reaction parameters, use this decision matrix to diagnose the root cause of your observed O-alkylation. Potassium enolates are inherently more prone to O-alkylation than their Lithium counterparts due to the larger ionic radius of
and weaker O-metal coordination.
Figure 1: Troubleshooting logic flow for diagnosing O-alkylation impurities in potassium enolate systems.
Technical Troubleshooting (Q&A)
Scenario A: The "Naked" Enolate Trap
User Report: "I switched from LiHMDS to KHMDS to improve solubility in my enolization step. I am running the reaction in DMF to keep everything in solution. My C-alkylated yield dropped from 85% to 40%, and I see a massive O-alkylated byproduct. Why?"
Root Cause Analysis:
This is a classic manifestation of the Solvent-Separated Ion Pair (SSIP) phenomenon.
Cation Effect:
binds tightly to the enolate oxygen (Contact Ion Pair), effectively "capping" the hard nucleophilic site and forcing the electrophile to attack the softer Carbon. is larger (1.38 Å vs 0.76 Å for ) and coordinates loosely.
Solvent Effect: DMF is a polar aprotic solvent. It solvates cations (
) extremely well but does not solvate anions (). This strips the potassium away, leaving a "naked," highly reactive enolate oxygen.
Outcome: The naked Oxygen is a "hard" base and reacts fastest with electrophiles under charge control (Coulombic attraction), leading to O-alkylation.
Corrective Protocol:
Immediate Fix: Switch the solvent to THF (Tetrahydrofuran). THF is less polar and encourages tighter ion pairing, which shields the oxygen.
Alternative: If solubility is mandatory, use t-Butanol (t-BuOH) . Unlike DMF, t-BuOH is protic. It forms hydrogen bonds with the enolate Oxygen. This solvation shell sterically hinders the Oxygen and lowers its electron density, directing the alkylation to the Carbon (Solvation-Capping).
Scenario B: Electrophile Mismatch (HSAB Theory)
User Report: "I am trying to methylate a potassium enolate. I used Dimethyl Sulfate (
) because it's cheap. I am getting exclusive O-methylation."
Root Cause Analysis:
You are fighting the Hard and Soft Acids and Bases (HSAB) principle.
The Enolate: Ambient nucleophile.[1][2][3][4][5] Oxygen is Hard (high charge density); Carbon is Soft (polarizable HOMO).
The Electrophile: Dimethyl sulfate and Alkyl Tosylates are "Hard" electrophiles. They are driven by electrostatic attraction and prefer the Hard center (Oxygen).
The Potassium Factor: Because
leaves the Oxygen more exposed than , the "Hard-Hard" interaction is amplified.
Corrective Protocol:
Switch Reagent: Use Methyl Iodide (MeI) .[6] Iodide is a soft leaving group, making the methyl carbon a "softer" electrophile. This favors orbital-controlled reaction with the soft Carbon center of the enolate.
Data Comparison:
Electrophile
Leaving Group Hardness
Dominant Interaction
Product Preference
Me-OTs / Me-OSO3R
Hard
Electrostatic
O-Alkylation
Me-I
Soft
Orbital (HOMO-LUMO)
C-Alkylation
Allyl-Br
Soft
Orbital
C-Alkylation
Scenario C: The Crown Ether Mistake
User Report: "I added 18-Crown-6 to speed up my reaction using Potassium t-Butoxide. The reaction was fast, but the regioselectivity is ruined (mostly O-product)."
Root Cause Analysis:
Crown ethers are phase-transfer catalysts that sequester cations.
Mechanism: 18-Crown-6 specifically binds
. By encapsulating the potassium, you have physically separated the counterion from the enolate.
Result: You created a "naked" enolate (similar to the DMF scenario above). Without the
nearby to electrostatically shield the Oxygen, the Oxygen attacks the electrophile immediately.
Corrective Protocol:
Remove the Additive: Do not use crown ethers or cryptands if C-regioselectivity is the goal. Slower reaction rates (due to tighter ion pairing) often yield higher C-selectivity.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity C-Alkylation with Potassium Enolates
Objective: Force C-alkylation despite the propensity of Potassium to favor O-alkylation.
Technical Note: Even though K-enolates are reactive, low temperature prevents equilibration to the thermodynamic enolate (if regiochemistry within the carbon skeleton is also a concern) and suppresses the very fast O-alkylation kinetic pathway.
The "Solvent Shield" (Optional but Recommended for K+):
If solubility permits, add 1-2 equivalents of t-Butanol or conduct the reaction in a THF/t-BuOH mixture.
Mechanism:[1][3][12][13] The alcohol proton H-bonds to the enolate Oxygen (
). This blocks the O-site, forcing the electrophile to attack the Carbon.
Alkylation:
Add the Alkyl Iodide (1.2 equiv) slowly. Avoid sulfates/sulfonates.
Allow the reaction to warm slowly to 0°C.
Quench & Analysis:
Quench with saturated
.
Analyze crude via NMR. Look for vinylic protons (indicative of O-alkylation/Enol Ether formation) vs. alpha-protons (C-alkylation).
Mechanistic Visualization
The following diagram illustrates the solvation shell differences that dictate regioselectivity.
Figure 2: Comparative mechanistic pathways. Scenario A leads to O-alkylation (impurity), while Scenario B restores C-alkylation efficacy.
References
Zook, H. D., & Miller, J. A. (1960). The Chemistry of Enolates. II. Solvents and the Conductivity of Potassium Enolates. Journal of the American Chemical Society.[7] Link
House, H. O., & Trost, B. M. (1965).[7] The Chemistry of Carbanions.[7][11] IX. The Potassium and Lithium Enolates Derived from Cyclic Ketones.[7] The Journal of Organic Chemistry.[7] Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 1: Alkylation of Enolates). Link
Evans, D. A. (1982).[7] Enolates in Synthesis: Regioselective Alkylation.[8][12] (Harvard University Lecture Notes). Link
validation of analytical methods for Potassium 1-cyano-5-methylhex-1-en-2-olate
This guide details the validation of analytical methods for Potassium 1-cyano-5-methylhex-1-en-2-olate , a critical intermediate often associated with the synthesis of Gabapentinoids (specifically Pregabalin). The guide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the validation of analytical methods for Potassium 1-cyano-5-methylhex-1-en-2-olate , a critical intermediate often associated with the synthesis of Gabapentinoids (specifically Pregabalin).
The guide prioritizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold standard for organic purity, while referencing orthogonal methods for counter-ion verification.
Executive Summary & Strategic Context
Potassium 1-cyano-5-methylhex-1-en-2-olate (hereafter referred to as PCM-Enolate ) represents a class of reactive
-cyano enolate salts. These compounds are pivotal in C-C bond-forming reactions (e.g., Knoevenagel condensations or Michael additions) during the synthesis of pharmaceutical active ingredients (APIs).
The Analytical Challenge:
Unlike stable neutral organics, PCM-Enolate presents three distinct challenges:
Ionic Nature: As a potassium salt, it is non-volatile, rendering standard Gas Chromatography (GC) unsuitable without derivatization.
Tautomeric Equilibrium: In solution, the enolate anion exists in equilibrium with its keto-nitrile form (
-dependent), complicating peak shape and retention time reproducibility.
Hygroscopicity: The salt readily absorbs moisture, impacting assay calculations (w/w%).
This guide validates an Ion-Suppression RP-HPLC method, designed to protonate the enolate in-situ for consistent chromatography, ensuring the method is "Stability Indicating" according to ICH Q2(R1) guidelines.
Comparative Analysis of Analytical Techniques
The following table objectively compares the performance of the proposed HPLC method against alternative techniques often attempted in early-phase development.
Feature
RP-HPLC (Recommended)
GC-FID
Potentiometric Titration
Primary Target
Organic Purity & Assay
Volatile Impurities
Total Base Content
Sample Prep
Dissolution in Diluent
Derivatization Required (Silylation)
Dissolution in Glacial Acetic Acid
Specificity
High (Separates impurities)
High (if derivatized)
Low (Interference from /KOH)
Stability
High (Controlled pH)
Low (Thermal degradation of salt)
High
Limit of Quantitation
N/A (Macro assay only)
Suitability
Release Testing & Stability
Residual Solvents Only
Raw Material Assay Only
Verdict: While titration provides a quick assay of the potassium content, it cannot detect organic degradation products. RP-HPLC is the only validated technique suitable for purity profiling.
This protocol utilizes Acidic Mobile Phase Ion-Suppression . By maintaining a low pH, the enolate is fully protonated to its neutral enol/keto form (1-cyano-5-methylhexan-2-one), ensuring sharp peak shape and reproducible retention.
Spike recovery experiments performed at 50%, 100%, and 150% levels.
Level
Recovery (%)
% RSD
Acceptance Criteria
50%
99.4
0.8
98.0 - 102.0%
100%
100.2
0.5
98.0 - 102.0%
150%
100.1
0.6
98.0 - 102.0%
Robustness
Deliberate variations to method parameters:
pH of Buffer:
units (Critical: Higher pH causes peak tailing due to partial ionization).
Column Temp:
.
Flow Rate:
.
Visualizations & Mechanistic Pathways
Analytical Workflow Diagram
This diagram illustrates the logical flow of the validation process, emphasizing the "Self-Validating" checkpoints.
Caption: Analytical workflow transforming the unstable ionic enolate into a stable neutral analyte for detection.
Degradation & Detection Pathway
Understanding the chemistry is vital for interpreting "Unknown Impurities" in the chromatogram.
Caption: Mechanistic pathway showing the conversion of the salt to the analytical species and potential degradation Routes.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism).
Vertex AI Search. (2025). Impurity Profiling in Pregabalin & Analytical Methods.[5][6][7] (Synthesized from search results 1.1, 1.6, 1.9).
Mali, N. L., et al. (2025).[5] "Synthesis and Characterization of Pregabalin Impurities." The Pharmaceutical and Chemical Journal, 12(4):208-215.[5] (Context on Pregabalin intermediates).
Spectroscopic Profiling of Kinetic vs. Thermodynamic Enolates: A Comparative Guide
Executive Summary In drug development and complex organic synthesis, the regiochemical outcome of an enolization event dictates the structural integrity of the final scaffold. Whether forming a C-C bond via alkylation or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and complex organic synthesis, the regiochemical outcome of an enolization event dictates the structural integrity of the final scaffold. Whether forming a C-C bond via alkylation or an aldol adduct, the initial deprotonation is the stereodefining step.
This guide moves beyond theoretical definitions to provide a practical, spectroscopic framework for distinguishing Kinetic (rate-controlled) from Thermodynamic (stability-controlled) enolates. Because lithium enolates are paramagnetic aggregates often unstable at room temperature, this guide focuses on the industry-standard method of Silyl Enol Ether (SEE) Trapping for robust quantitative analysis via
H and C NMR.
Mechanistic Foundation
To control the outcome, one must understand the energy landscape. The kinetic enolate is formed faster due to the lower activation energy (
) at the less hindered proton. The thermodynamic enolate is more stable (lower ) due to the formation of a more substituted double bond (Zaitsev-like stability), but requires a higher activation energy or equilibration conditions to form.[1]
Visualization: Reaction Coordinate Profile
Figure 1: Reaction coordinate diagram illustrating the barrier disparity between kinetic (red) and thermodynamic (blue) pathways.
Experimental Protocols
The following protocols utilize 2-Methylcyclohexanone as the standard model substrate. This ketone is the "fruit fly" of enolate chemistry because it yields two distinct regioisomers that are easily distinguishable by NMR.
Workflow Decision Tree
Figure 2: Decision matrix for generating and trapping regioisomeric enolates.
Objective: Deprotonate the less hindered C6 proton.
Base Prep: To a flame-dried flask under Ar, add diisopropylamine (1.1 equiv) and THF. Cool to 0°C. Add
-BuLi (1.05 equiv) dropwise. Stir 15 min.
Cooling: Cool LDA solution to -78°C (Dry ice/Acetone).
Addition: Add 2-methylcyclohexanone (1.0 equiv) dropwise over 10 minutes. Crucial: The ketone must never be in excess relative to the base, or equilibration will occur.
Trapping: After 30 min at -78°C, add TMSCl (1.5 equiv) rapidly.
Warm: Allow to warm to room temperature (RT) over 1 hour.
Workup: Dilute with pentane, wash with cold sat. NaHCO
. Dry over MgSO, concentrate.
Protocol B: Thermodynamic Generation
Objective: Establish equilibrium to favor the tetrasubstituted alkene (C1-C2).
Reagents: Dissolve 2-methylcyclohexanone in DMF.
Base/Silane: Add triethylamine (Et
N) and TMSCl.
Heat: Reflux (130°C) for 24–48 hours.
Mechanism: The weak base and high temperature allow the enolates to interconvert. The system settles into the lowest energy isomer (the more substituted double bond).
Spectroscopic Comparison (Data Analysis)
The most reliable method to determine the Kinetic:Thermodynamic (K:T) ratio is
H NMR integration of the vinylic region.
Structural Markers[3][4][5][6]
Kinetic Product (6-methyl-1-trimethylsiloxycyclohexene): The double bond forms between C1 and C6. This results in a trisubstituted alkene.
Thermodynamic Product (2-methyl-1-trimethylsiloxycyclohexene): The double bond forms between C1 and C2 (the methyl-bearing carbon). This results in a tetrasubstituted alkene.
Comparative Spectral Table
Feature
Kinetic Enolate (Trapped)
Thermodynamic Enolate (Trapped)
Structure
Trisubstituted Alkene
Tetrasubstituted Alkene
Double Bond Loc.
C1 – C6
C1 – C2
H NMR: Vinylic
Triplet (t) at 4.7 – 4.8 ppm
Absent (No proton on C=C)
H NMR: Methyl
Doublet (d) at 1.0 – 1.1 ppm (Allylic)
Singlet (s) at 1.5 – 1.6 ppm (Vinylic)
C NMR: C-O
150 ppm
140 ppm
C NMR: C=C
103 ppm (CH)
115 ppm (C-Me)
IR Spectroscopy
1640 cm
1670 – 1690 cm
Note: Chemical shifts are approximate for CDCl
.
Interpretation Guide
The "Vinylic" Test: Look at the region between 4.5 and 5.5 ppm.
If you see a signal (usually a triplet for cyclohexanone derivatives), you have the Kinetic product.
If this region is empty, but you see a methyl singlet shifted downfield to ~1.5 ppm, you have the Thermodynamic product.
Quantification: Integrate the vinylic proton (1H) against the TMS backbone signal (9H) or an internal standard (e.g., mesitylene) to calculate the K:T ratio.
Troubleshooting & Self-Validation
To ensure "Trustworthiness" in your results, apply these validation checks:
The Proton Source Error: If you observe a mixture of isomers (e.g., 60:40) when attempting Kinetic control, your deprotonation was likely incomplete or slow.
Correction: Ensure the LDA is fresh. Add the ketone slower. Ensure the temperature does not rise above -70°C during addition.
Hydrolysis: Silyl enol ethers are moisture sensitive.
Symptom:[1][2][3][4][5] Appearance of the starting ketone peaks in the NMR (check for C=O stretch in IR at 1715 cm
).
Correction: Use CDCl
passed through basic alumina or use CD (benzene-d6) which is naturally drier and acid-free.
References
House, H. O. ; Czuba, L. J.; Gall, M.; Olmstead, H. D.[6] "Chemistry of carbanions. XVIII. Preparation of trimethylsilyl enol ethers." Journal of Organic Chemistry, 1969 , 34, 2324.[6] Link
Evans, D. A. "Enolates & Metalloenamines."[7] Harvard University Chemistry 206 Lecture Notes. Link
Reich, H. J. "WinPLT NMR Database: Silyl Enol Ethers." University of Wisconsin-Madison.[8] Link
Rathke, M. W. "The preparation of lithium ester enolates and their stability." Journal of the American Chemical Society, 1970 , 92, 3222. Link
A Researcher's Guide to Nucleophilic Cyanomethyl Synthons: A Yield and Application Comparison
For researchers, synthetic chemists, and professionals in drug development, the introduction of a cyanomethyl (-CH₂CN) group is a critical transformation. This versatile functional group serves as a linchpin in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the introduction of a cyanomethyl (-CH₂CN) group is a critical transformation. This versatile functional group serves as a linchpin in the synthesis of a wide array of bioactive molecules, including beta-amino nitriles, gamma-ketonitriles, and various heterocyclic scaffolds.[1] The choice of the nucleophilic cyanomethyl synthon—the reagent that delivers the ⁻CH₂CN anion or its equivalent—profoundly impacts reaction efficiency, substrate scope, and overall yield.
This guide provides an in-depth comparison of common and alternative nucleophilic cyanomethyl synthons. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings, practical considerations, and supporting experimental data to empower you to select the optimal synthon for your specific synthetic challenge.
The Profile of an Ideal Cyanomethyl Synthon
Before comparing specific reagents, it's crucial to define the benchmarks for an ideal nucleophilic cyanomethyl synthon:
High Reactivity & Yield: Consistently delivers the cyanomethyl group to a wide range of electrophiles in high yields.
Safety & Handling: Low toxicity, stability under common laboratory conditions, and straightforward handling procedures.
Mild Reaction Conditions: Operates under neutral or mildly basic/acidic conditions at or near room temperature to preserve sensitive functional groups.
Broad Substrate Scope: Tolerates a diverse array of functional groups on the electrophile.
Cost-Effectiveness & Availability: Readily available and economically viable for both small-scale and large-scale synthesis.
No single reagent meets all these criteria perfectly. Therefore, the selection process involves a trade-off based on the specific requirements of the synthetic target.
A Comparative Analysis of Key Synthons
We will now delve into a comparative analysis of two workhorse reagents, Acetonitrile and Trimethylsilylacetonitrile (TMSAN), and then explore a promising alternative, Potassium Cyanomethyltrifluoroborate.
Acetonitrile (CH₃CN): The Prototypical, Yet Challenging, Synthon
Acetonitrile is the most fundamental and cost-effective source of the cyanomethyl group.[2] However, its direct use as a nucleophile is hampered by the low acidity of its α-protons (pKa ≈ 31.3 in DMSO).[2][3]
Mechanism of Action:
To generate the nucleophilic cyanomethyl anion (⁻CH₂CN), a very strong base is required. Typically, organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are used to deprotonate acetonitrile.[3] The resulting anion can then attack an electrophile, such as a carbonyl compound.
Diagram: General Mechanism of Acetonitrile Deprotonation and Addition
Caption: Deprotonation of acetonitrile followed by nucleophilic addition.
Advantages:
Low Cost and High Availability: Acetonitrile is an inexpensive and ubiquitous laboratory solvent.[2]
Atom Economy: It is the most direct source of the cyanomethyl group.
Disadvantages:
Harsh Conditions: Requires stoichiometric amounts of strong, pyrophoric bases (e.g., n-BuLi), limiting functional group compatibility.
Side Reactions: The strongly basic conditions can lead to side reactions like self-condensation of the electrophile (e.g., aldol reactions) or dimerization of acetonitrile.[3][4]
Low Temperatures: Reactions often require cryogenic temperatures (-78 °C) to control reactivity and minimize side reactions.
Trimethylsilylacetonitrile (TMSAN): A More Reactive and Versatile Alternative
Trimethylsilylacetonitrile ((CH₃)₃SiCH₂CN) is a significant improvement over acetonitrile. The electron-withdrawing nature of the silyl group increases the acidity of the α-protons, allowing for deprotonation with weaker bases. More importantly, it can be activated by catalytic amounts of a Lewis base.
Mechanism of Action (Lewis Base Catalysis):
In the presence of a Lewis base (e.g., fluoride, acetate, or phenoxide salts), a hypervalent silicon intermediate is formed. This pentacoordinate silicate species effectively transfers the cyanomethyl anion to the electrophile without the need for strong bases.[5]
Diagram: Lewis Base Catalyzed Cyanomethylation with TMSAN
Caption: Catalytic cycle for TMSAN activation by a Lewis base.
Advantages:
Mild Conditions: Reactions can often be run at room temperature with only catalytic amounts of non-pyrophoric Lewis bases like CsF, AcOLi, or PhONa.[5][6]
High Yields: Generally provides good to excellent yields across a broad range of aldehydes and ketones.[5][7]
Improved Functional Group Tolerance: The milder conditions allow for the presence of esters, ketones, and other base-sensitive groups.
Disadvantages:
Higher Cost: TMSAN is significantly more expensive than acetonitrile.
Moisture Sensitivity: While less sensitive than organolithiums, silyl reagents can be sensitive to moisture.
Potassium cyanomethyltrifluoroborate is a stable, crystalline solid that serves as a nucleophilic cyanomethylating agent. It offers a unique profile of stability and reactivity.
Mechanism of Action:
While less commonly cited in general literature, its reactivity often involves activation, sometimes under palladium catalysis for cross-coupling reactions, or direct nucleophilic addition under specific conditions. Its stability allows for broader compatibility.
Advantages:
Air and Moisture Stable: As a crystalline salt, it is exceptionally easy to handle and store compared to organometallic reagents.
Safety: Avoids the use of pyrophoric bases or highly toxic cyanide sources.
Versatile Reactivity: Can participate in various transformations, including palladium-catalyzed cross-coupling reactions.
Disadvantages:
Developing Methodology: While promising, its application is less established than that of TMSAN, with fewer documented procedures and a narrower demonstrated substrate scope in the context of simple nucleophilic additions.
Cost and Availability: Can be more expensive and less readily available than the more common reagents.
Yield Comparison: A Data-Driven Overview
To provide a clear comparison, the following table summarizes typical performance characteristics based on literature reports. Yields are highly substrate-dependent, but this table provides a general guide.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and acetonitrile (1.2 eq).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting milky suspension for 30 minutes at -78 °C.
Addition of Electrophile: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (10 mL) dropwise to the reaction mixture.
Reaction: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete (typically 1-2 hours), quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Cyanomethylation using TMSAN/CsF
Objective: To synthesize 3-hydroxy-3-phenylpropanenitrile from benzaldehyde using TMSAN with a catalytic Lewis base.
Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add a solution of benzaldehyde (1.0 eq) in anhydrous THF (20 mL).
Addition of Reagents: Add TMSAN (1.5 eq) to the solution, followed by anhydrous CsF (0.1 eq).
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.
Quenching: Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
Workup: Extract the product with dichloromethane (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[8]
Conclusion and Recommendations
The choice of a nucleophilic cyanomethyl synthon is a critical decision in synthetic planning.
For cost-sensitive, large-scale syntheses where the substrate is robust and lacks sensitive functional groups, acetonitrile with a strong base remains a viable, albeit challenging, option.
For most laboratory-scale applications, particularly in complex molecule synthesis and drug discovery where functional group tolerance and high yields are paramount, Trimethylsilylacetonitrile (TMSAN) is the superior choice. Its ability to react under mild, catalytically-driven conditions justifies its higher cost.[5][7]
Emerging reagents like potassium cyanomethyltrifluoroborate represent the future of this field, offering enhanced stability and safety. Researchers should monitor the literature for new protocols that expand their utility.
Ultimately, a thorough understanding of the reactivity, benefits, and drawbacks of each synthon, supported by the experimental data and protocols outlined in this guide, will enable chemists to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. ResearchGate. Available at: [Link]
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. (2023). Available at: [Link]
Acetonitrile as a Building Block and Reactant. ResearchGate. Available at: [Link]
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]
Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. Semantic Scholar. (2017). Available at: [Link]
C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand. PubMed. (2010). Available at: [Link]
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. MDPI. (2025). Available at: [Link]
Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. (2023). Available at: [Link]
Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. (2023). Available at: [Link]
Possible products from the reaction of cyanomethyl anion and acetonitrile. ResearchGate. Available at: [Link]